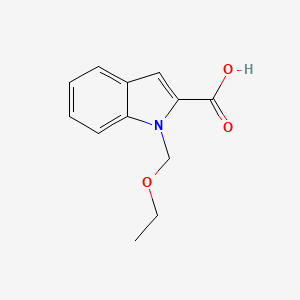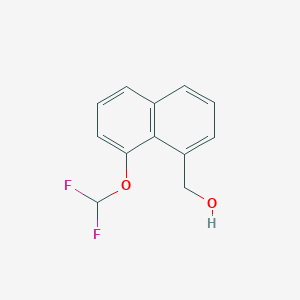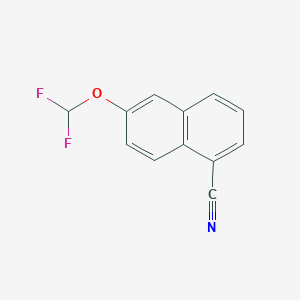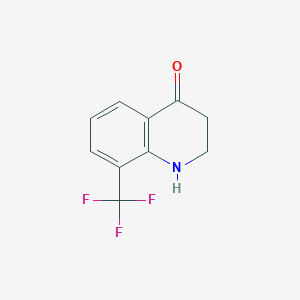
2-Ethoxy-3-hydroxynaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-hydroxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and industrial applications. This compound features an ethoxy group at the second position and a hydroxyl group at the third position on the naphthalene-1,4-dione core structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-hydroxynaphthalene-1,4-dione can be achieved through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst .
Industrial Production Methods
Industrial production methods for hydroxy-substituted naphthalene-1,4-dione derivatives often involve three-component condensation reactions. These reactions typically use aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione as starting materials, with catalysts such as DBU, InCl3, or nano-copper (II) oxide .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-3-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The ethoxy and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include phenylphosphinic acid, aromatic aldehydes, and amines. Reaction conditions often involve ambient temperature and the use of water as a solvent .
Major Products
Major products formed from these reactions include various naphthoquinone derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
2-Ethoxy-3-hydroxynaphthalene-1,4-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3-hydroxynaphthalene-1,4-dione involves its redox-active properties. Quinones, including this compound, can generate oxidative damage in intracellular macromolecules such as lipids, proteins, and DNA. This oxidative stress can lead to various biological effects, including cell proliferation, apoptosis, or necrosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxynaphthalene-1,4-dione:
2,3-Dimethoxynaphthalene-1,4-dione: This compound is a redox-cycling agent that induces intracellular superoxide anion formation.
Uniqueness
2-Ethoxy-3-hydroxynaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H10O4 |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
2-ethoxy-3-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-2-16-12-10(14)8-6-4-3-5-7(8)9(13)11(12)15/h3-6,15H,2H2,1H3 |
Clé InChI |
HYBPDYOUVYBYAM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=O)C2=CC=CC=C2C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-](/img/structure/B11886049.png)

![1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide](/img/structure/B11886065.png)





![6-Methyl-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11886115.png)
